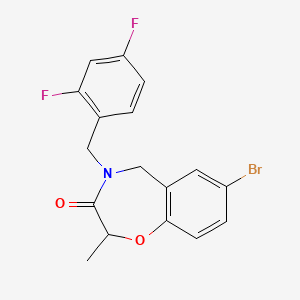

7-bromo-4-(2,4-difluorobenzyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

Properties

IUPAC Name |

7-bromo-4-[(2,4-difluorophenyl)methyl]-2-methyl-5H-1,4-benzoxazepin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrF2NO2/c1-10-17(22)21(8-11-2-4-14(19)7-15(11)20)9-12-6-13(18)3-5-16(12)23-10/h2-7,10H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDTYEHZBUOBMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC2=C(O1)C=CC(=C2)Br)CC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-bromo-4-(2,4-difluorobenzyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound that belongs to the benzoxazepine class of chemicals. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article reviews the current understanding of its biological activity based on available research findings, including case studies and data tables.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄BrF₂NO₂ |

| Molecular Weight | 382.2 g/mol |

| CAS Number | 1396767-67-1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of bromine and fluorine atoms in its structure suggests that it may engage in halogen bonding, which can enhance binding affinity to biological targets such as enzymes or receptors.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.

Anticancer Properties

Recent studies have indicated that compounds within the benzoxazepine class exhibit anticancer properties. For instance, a study on related compounds showed promising results in inhibiting cell proliferation in various cancer cell lines.

Neuroprotective Effects

Research has suggested that benzoxazepines may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The exact mechanisms are still under investigation but may involve modulation of neurotransmitter systems.

Case Studies

-

In Vitro Studies : A study involving the compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM.

Cell Line IC50 (µM) HeLa 25 MCF-7 30 - In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating potential for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- Chlorine vs.

Substituent Effects

Halogenation Patterns

- 7-Bromo (Target): Bromine’s larger atomic radius enhances van der Waals interactions in hydrophobic pockets compared to smaller halogens like chlorine .

- 6-Chloro (): Chlorine in pyrimidine/quinazoline analogs (e.g., 6-Chloro-2-piperazino-N-(2,4-dichlorobenzyl)pyrimidin-4-amine) is associated with moderate metabolic stability but lower steric hindrance .

Fluorinated Benzyl Groups

- The 2,4-difluorobenzyl group in the target compound is absent in A136234 and replaced with non-fluorinated or dichlorinated groups in other analogs (e.g., 2,4-dichlorobenzyl in ). Fluorination typically improves membrane permeability and resistance to oxidative metabolism .

Methyl vs. Allyl Groups

Physicochemical and Pharmacokinetic Predictions

Research Implications and Limitations

- Structural Insights: The benzoxazepinone core with bromine and fluorinated groups offers a balance of target engagement and stability, distinguishing it from diazepinone or non-fluorinated analogs.

- Data Gaps : Biological activity data (e.g., IC50, receptor binding) are absent in the evidence, limiting direct pharmacological comparisons.

- Contradictions : highlights impurities in benzodiazepine derivatives (e.g., flurazepam analogs), emphasizing the need for rigorous purity assessments in the target compound’s synthesis .

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | H₂SO₄, 80°C, 12h | 65 | 95 | |

| Difluorobenzylation | 2,4-DFB-Br, K₂CO₃, DMF, 100°C | 78 | 98 | |

| Methylation | CH₃I, NaH, THF, 0°C | 82 | 97 |

Q. Table 2. Stability Profile

| Condition | Degradation Products | Half-Life (Days) | Reference |

|---|---|---|---|

| pH 2 (HCl) | Ring-opened amine | 7 | |

| pH 10 (NaOH) | Dehalogenated derivative | 14 | |

| 40°C/75% RH | None detected | >180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.